1-Ethyl-2,8-dimethylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,8-dimethylquinolin-4(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,8-dimethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale Skraup synthesis or modifications thereof. These methods are optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2,8-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Can be reduced to form tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for various diseases.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,8-dimethylquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
2-Methylquinoline: A simple methylated derivative.
4-Hydroxyquinoline: Known for its biological activities.
Uniqueness
1-Ethyl-2,8-dimethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-ethyl-2,8-dimethylquinolin-4-one |
InChI |
InChI=1S/C13H15NO/c1-4-14-10(3)8-12(15)11-7-5-6-9(2)13(11)14/h5-8H,4H2,1-3H3 |
InChI Key |
QUFAKGXWUGREJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)C2=CC=CC(=C21)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.